molecular formula C19H20N6O2 B13138345 N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine CAS No. 62751-87-5

N-[4,6-Bis(3-methylanilino)-1,3,5-triazin-2-yl]glycine

Cat. No.: B13138345
CAS No.: 62751-87-5
M. Wt: 364.4 g/mol
InChI Key: CSXYJEWFOBNIDX-UHFFFAOYSA-N
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Description

2-((4,6-Bis(m-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of two m-tolylamino groups attached to a triazine ring, which is further connected to an aminoacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Bis(m-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((4,6-Bis(m-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4,6-Bis(m-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The aminoacetic acid moiety can also participate in chelation with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4,6-Bis(m-tolylamino)-1,3,5-triazin-2-yl)amino)acetic acid is unique due to its specific substitution pattern on the triazine ring and the presence of the aminoacetic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62751-87-5

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-[[4,6-bis(3-methylanilino)-1,3,5-triazin-2-yl]amino]acetic acid

InChI

InChI=1S/C19H20N6O2/c1-12-5-3-7-14(9-12)21-18-23-17(20-11-16(26)27)24-19(25-18)22-15-8-4-6-13(2)10-15/h3-10H,11H2,1-2H3,(H,26,27)(H3,20,21,22,23,24,25)

InChI Key

CSXYJEWFOBNIDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC(=C3)C

Origin of Product

United States

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